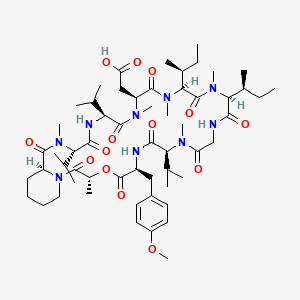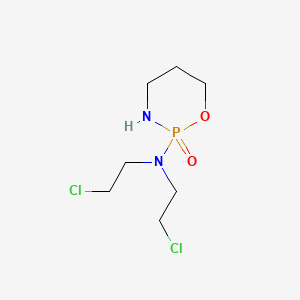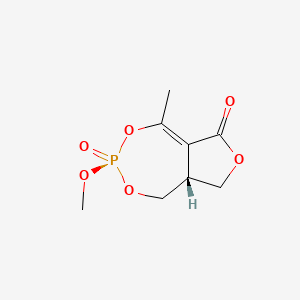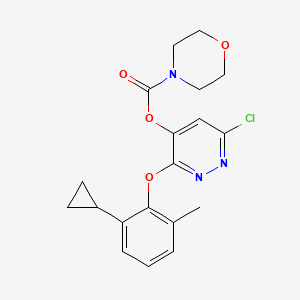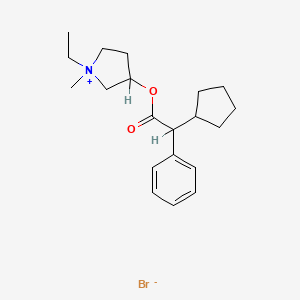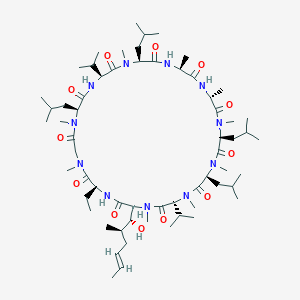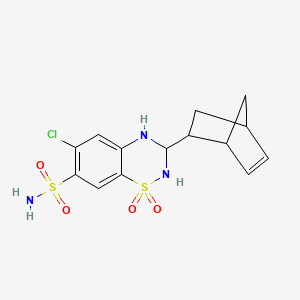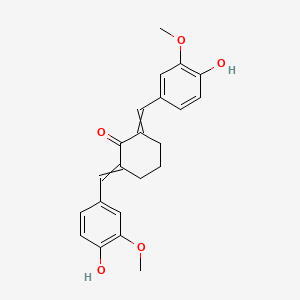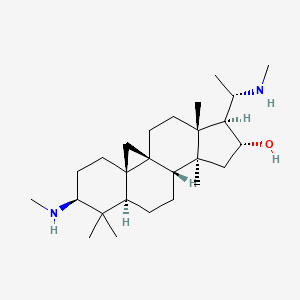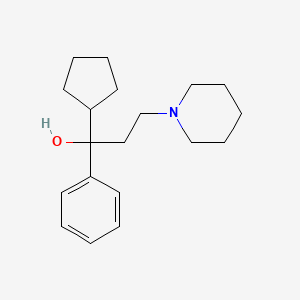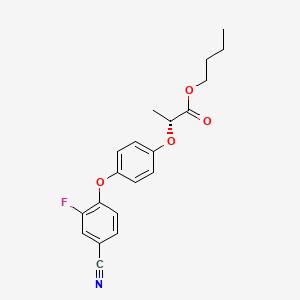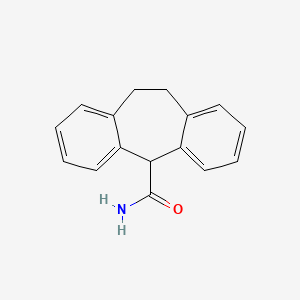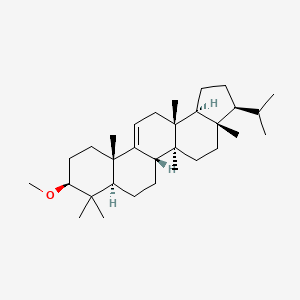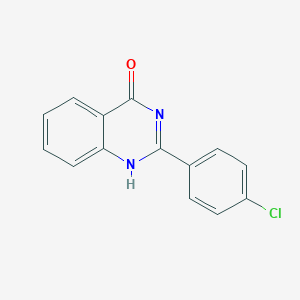
2-(4-Chlorophenyl)quinazolin-4-ol
Übersicht
Beschreibung
2-(4-Chlorophenyl)quinazolin-4-ol is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their biological activities . They are N-containing heterocyclic compounds and have been found to exhibit a wide range of therapeutic activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenyl)quinazolin-4-ol is C14H9ClN2O . It is a derivative of quinazoline, which is a heterocyclic compound containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various types of chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The average mass of 2-(4-Chlorophenyl)quinazolin-4-ol is 256.687 Da and its monoisotopic mass is 256.040344 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Application Summary: Quinazolinone and quinazoline derivatives have been studied for their antimicrobial properties . Specifically, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, a derivative of 2-(4-Chlorophenyl)quinazolin-4-ol, has shown potent in vitro anti-microbial activity against Staphylococcus aureus .
- Methods of Application: The antimicrobial activity is typically tested using in vitro assays against various bacterial strains .
- Results: The 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one derivative was found to exhibit potent antimicrobial activity against Staphylococcus aureus .
Anticancer Activity
- Application Summary: Quinazoline derivatives have been found to exhibit anticancer activity . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Methods of Application: The anticancer activity of these compounds is typically evaluated using in vitro and in vivo cancer models .
- Results: While specific results for 2-(4-Chlorophenyl)quinazolin-4-ol were not found, quinazoline derivatives in general have shown promise in cancer treatment .
Zukünftige Richtungen
Quinazoline derivatives have potential applications in the fields of biology, pesticides, and medicine . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising area of research . This approach can lead to lead compounds with multi-faceted biological activity wherein specific as well as multiple targets are involved .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUKZJZNGHOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341963 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)quinazolin-4-ol | |
CAS RN |
7455-77-8 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



